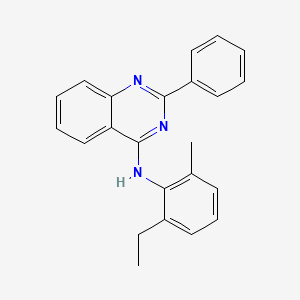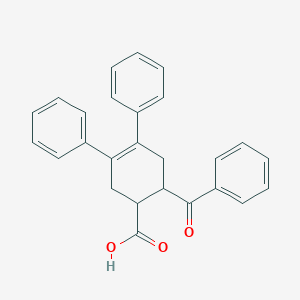![molecular formula C20H19N3O3S B15040109 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B15040109.png)
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in the scientific community for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring and a benzodioxole moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and the benzodioxole moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines. It has also been investigated for its anti-inflammatory properties, reducing inflammation in animal models. Additionally, N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide has shown promise as an anti-microbial agent, exhibiting activity against various bacteria and fungi.
Mechanism of Action
The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves the inhibition of specific proteins and enzymes. For instance, it is believed to exert its anti-cancer effects by inhibiting the activity of heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells. Additionally, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Comparison with Similar Compounds
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide can be compared to other compounds with similar structures, such as N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide and N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide. These compounds share the thiadiazole ring but differ in their substituents, which can affect their chemical properties and biological activities .
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-20(2,3)14-7-4-12(5-8-14)18-22-23-19(27-18)21-17(24)13-6-9-15-16(10-13)26-11-25-15/h4-10H,11H2,1-3H3,(H,21,23,24) |
InChI Key |
PKRZKZUFLFSPHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B15040032.png)
![4-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15040037.png)
![3-(5-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B15040044.png)
![3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole](/img/structure/B15040046.png)

![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15040062.png)
![(5E)-5-[(4-isopropylphenyl)methylene]-2-thioxo-imidazolidin-4-one](/img/structure/B15040074.png)
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15040080.png)
![N-[2-(4-Ethylamino-6-isopropylamino-[1,3,5]triazin-2-yloxy)-ethyl]-2,5-dimethyl-benzenesulfonamide](/img/structure/B15040082.png)

![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040087.png)

![Ethyl 4-{[(2E)-6-[(2-chlorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B15040098.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15040100.png)
